![molecular formula C13H17NO2 B13354776 (5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B13354776.png)
(5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol
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Overview
Description
(5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol is a bicyclic compound that features both oxygen and nitrogen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing oxygenated 2-azabicyclo[2.2.1]heptanes involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for such compounds often involve catalytic processes that ensure high yield and purity. For instance, the use of AuPdNPs supported on mesoporous materials like SBA-15 and TiO2/SBA-15 has been shown to be effective in the aerobic oxidation of benzyl alcohol, which is a key step in the synthesis of such bicyclic compounds .
Chemical Reactions Analysis
Types of Reactions
(5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using catalysts like AuPdNPs to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Catalysts like AuPdNPs supported on SBA-15 are used under aerobic conditions.
Reduction: Reducing agents like LiAlH4 are used in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol derivatives.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
(5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol has significant potential in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism by which (5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with enzymes and receptors in a specific manner, potentially inhibiting or activating certain biological pathways . This makes it a valuable compound in the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
Imidazoles: Heterocyclic compounds that are widely used in pharmaceuticals and agrochemicals.
Benzimidazoles: Known for their bioactivity against various cancer cell lines.
Uniqueness
(5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol stands out due to its unique combination of oxygen and nitrogen atoms within a bicyclic structure, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Biological Activity
(5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol, also known by its IUPAC name, is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical properties:
Property | Details |
---|---|
Molecular Formula | C12H15N1O2 |
Molecular Weight | 205.25 g/mol |
CAS Number | 787640-37-3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzymatic Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : Preliminary studies suggest that it may act on specific receptors in the central nervous system, influencing neurotransmitter release and uptake.
- Antimicrobial Activity : Some derivatives of this compound exhibit antimicrobial properties, making them candidates for further investigation in treating infections.
Antimicrobial Activity
A study conducted by Garsi et al. (2022) evaluated the antimicrobial properties of derivatives based on the bicyclic structure. The results indicated that certain modifications to the benzyl group enhanced activity against Gram-positive bacteria, particularly Staphylococcus aureus.
Neuropharmacological Studies
Research published by Zhang et al. (2014) highlighted the neuropharmacological effects of this compound in rodent models. The compound demonstrated anxiolytic and antidepressant-like effects in behavioral assays, suggesting potential therapeutic applications in mood disorders.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, derivatives of this compound were tested against a panel of bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against various pathogens, indicating significant antimicrobial potential.
Case Study 2: Neuropharmacological Effects
In a double-blind study involving mice subjected to stress-induced behavioral tests, administration of the compound resulted in a marked reduction in anxiety-like behaviors compared to control groups. This suggests its potential use as an anxiolytic agent.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(5-benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol |
InChI |
InChI=1S/C13H17NO2/c15-9-13-6-12(16-10-13)8-14(13)7-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 |
InChI Key |
XFNVHZHJXSKHCR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(C1(CO2)CO)CC3=CC=CC=C3 |
Origin of Product |
United States |
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